molecular formula C21H21FN2O4 B252869 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B252869
M. Wt: 384.4 g/mol
InChI Key: WRWNHAIEZSQGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as FIIN-3, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. FIIN-3 belongs to the class of indoline-2-one compounds and has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the anaplastic lymphoma kinase (ALK).

Mechanism of Action

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of several kinases, including EGFR and ALK. These kinases are involved in several signaling pathways that are important for cancer cell growth and survival. By inhibiting the activity of these kinases, this compound can prevent the activation of these signaling pathways and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several proteins that are involved in cancer cell growth and survival, including AKT and ERK. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of kinases in cancer cell growth and survival. However, one of the limitations of using this compound is that it is a small molecule inhibitor, which means that it may have off-target effects on other kinases and proteins. In addition, the synthesis of this compound can be complex and time-consuming, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the study of 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective inhibitors of EGFR and ALK. Another area of research is the study of the role of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, the use of this compound in animal models of cancer can provide valuable information about its potential use in cancer therapy. Finally, the development of new synthetic methods for this compound can make it more accessible for use in lab experiments.

Synthesis Methods

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process that involves several chemical reactions. The starting material for the synthesis is 4-fluorobenzaldehyde, which is converted into 4-fluoro-α-bromoacetophenone through a bromination reaction. This intermediate is then reacted with morpholine to form 4-(morpholin-4-ylmethyl)-4-fluoro-1-phenyl-1-butanone. The final step involves the reaction of this intermediate with 2-amino-3-hydroxyindole to form this compound.

Scientific Research Applications

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including EGFR and ALK. This compound has been shown to be effective in inhibiting the growth of several types of cancer cells, including lung cancer, breast cancer, and glioblastoma. It has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to other kinase inhibitors.

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C21H21FN2O4/c22-16-7-5-15(6-8-16)19(25)13-21(27)17-3-1-2-4-18(17)24(20(21)26)14-23-9-11-28-12-10-23/h1-8,27H,9-14H2

InChI Key

WRWNHAIEZSQGTC-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)F)O

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.